![molecular formula C12H26N2Si B14488507 3-{[3-(Triethylsilyl)propyl]amino}propanenitrile CAS No. 64927-42-0](/img/structure/B14488507.png)
3-{[3-(Triethylsilyl)propyl]amino}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(Triethylsilyl)propyl]amino}propanenitrile is an organic compound with the molecular formula C12H26N2Si. It contains a nitrile group and a triethylsilyl group, which are significant in various chemical reactions and applications. This compound is used in multiple fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Triethylsilyl)propyl]amino}propanenitrile typically involves the reaction of 3-aminopropionitrile with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
3-aminopropionitrile+triethylsilyl chloride→3-[3-(Triethylsilyl)propyl]aminopropanenitrile+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-(Triethylsilyl)propyl]amino}propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[3-(Triethylsilyl)propyl]amino}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-{[3-(Triethylsilyl)propyl]amino}propanenitrile involves its ability to participate in various chemical reactions due to the presence of the nitrile and silyl groups. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, while the silyl group can be easily substituted or removed to introduce other functional groups. These properties make it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but contains ethoxy groups instead of a nitrile group.
3-Aminopropyltrimethoxysilane: Contains methoxy groups and is used in similar applications as a coupling agent.
3-Aminopropionitrile: Lacks the silyl group but shares the nitrile functionality.
Uniqueness
3-{[3-(Triethylsilyl)propyl]amino}propanenitrile is unique due to the combination of the nitrile and triethylsilyl groups, which provide distinct reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
64927-42-0 |
|---|---|
Formule moléculaire |
C12H26N2Si |
Poids moléculaire |
226.43 g/mol |
Nom IUPAC |
3-(3-triethylsilylpropylamino)propanenitrile |
InChI |
InChI=1S/C12H26N2Si/c1-4-15(5-2,6-3)12-8-11-14-10-7-9-13/h14H,4-8,10-12H2,1-3H3 |
Clé InChI |
YBLMVADXODDGMT-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCCNCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


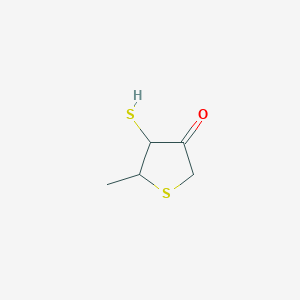

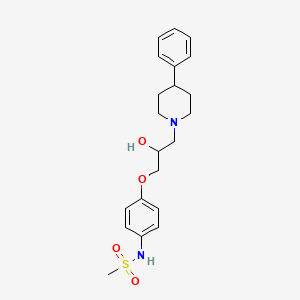
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

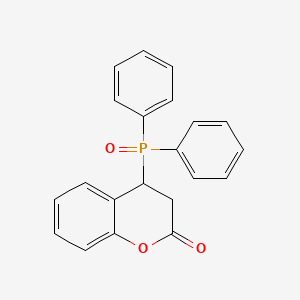
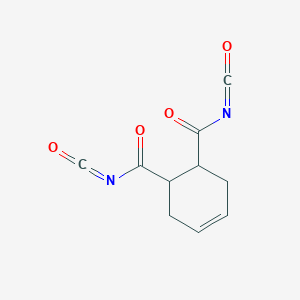
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
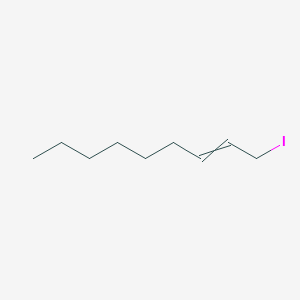
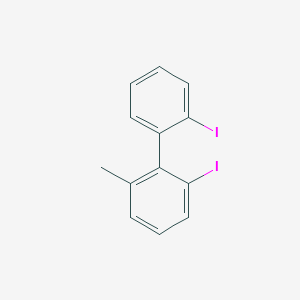

![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)
![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)
